Cas no 894023-53-1 (1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea)

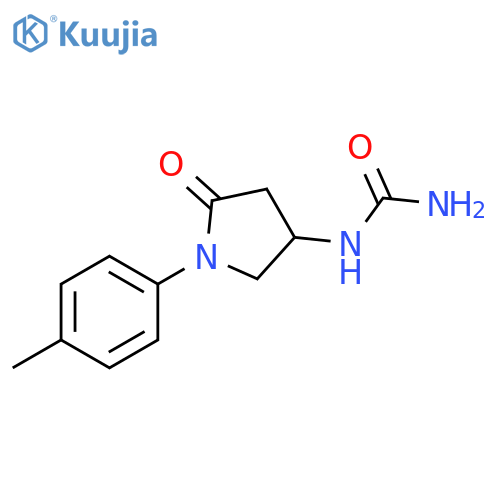

894023-53-1 structure

商品名:1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea

CAS番号:894023-53-1

MF:C12H15N3O2

メガワット:233.266402482986

CID:5511921

1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea 化学的及び物理的性質

名前と識別子

-

- Urea, N-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-

- 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea

-

- インチ: 1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)14-12(13)17/h2-5,9H,6-7H2,1H3,(H3,13,14,17)

- InChIKey: NPMXLQCEXYFKPA-UHFFFAOYSA-N

- ほほえんだ: N(C1CC(=O)N(C2=CC=C(C)C=C2)C1)C(N)=O

1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2024-0489-5mg |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F2024-0489-25mg |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 25mg |

$163.5 | 2023-05-17 | |

| Life Chemicals | F2024-0489-50mg |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 50mg |

$240.0 | 2023-05-17 | |

| Life Chemicals | F2024-0489-3mg |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 3mg |

$94.5 | 2023-05-17 | |

| Life Chemicals | F2024-0489-2μmol |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F2024-0489-5μmol |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F2024-0489-4mg |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2024-0489-40mg |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 40mg |

$210.0 | 2023-05-17 | |

| Life Chemicals | F2024-0489-10μmol |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F2024-0489-10mg |

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

894023-53-1 | 90%+ | 10mg |

$118.5 | 2023-05-17 |

1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

894023-53-1 (1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量